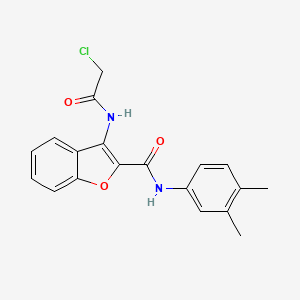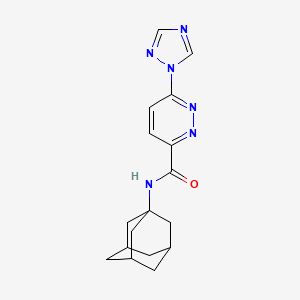
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound. The structure comprises a benzofuran core substituted with a 2-carboxamide group and a 2-chloroacetamido group, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often starts with benzofuran derivatives, to which the 2-carboxamide and 2-chloroacetamido groups are added in subsequent steps. Here’s a simplified outline:
Benzofuran Formation: A typical starting material is phenol, which undergoes cyclization reactions to form the benzofuran core.
Substitution: Chloroacetyl chloride reacts with amine derivatives to introduce the 2-chloroacetamido group.
Amidation: The carboxylic acid derivative reacts with amines to form the 2-carboxamide group under dehydrating conditions like using DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial scale production may employ flow chemistry techniques for better yield and safety. The process involves:
Continuous stirring tank reactors (CSTRs) for efficient mixing.
High-pressure reactors for better reactivity and selectivity.
Reflux conditions to handle exothermic reactions safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like KMnO₄ or CrO₃, leading to cleavage of the aromatic ring.
Reduction: Reductive amination using NaBH₄ can be used to selectively reduce the carbonyl groups.
Substitution: The chloroacetamido group can undergo nucleophilic substitution with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products:
Oxidized derivatives of benzofuran.
Reduced forms with amine or alcohol functionalities.
Substituted products with various functional groups in place of chloroacetamido.
Scientific Research Applications
Chemistry: Utilized as a precursor in the synthesis of heterocyclic compounds. Biology: Serves as a probe in studying enzyme interactions due to its functional groups. Medicine: Investigated for potential anti-inflammatory and anticancer properties. Industry: Used in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The compound's biological effects may involve:
Enzyme Inhibition: The chloroacetamido group could form covalent bonds with active sites in enzymes, inhibiting their function.
Pathway Interruption: The molecule may disrupt metabolic pathways by binding to key molecules within the pathway.
Comparison with Similar Compounds
Compared to 2-chloroacetamido derivatives without the benzofuran core, this compound offers increased rigidity and planar structure, which can enhance binding affinity to target sites. Similar compounds include:
2-Chloroacetamido derivatives: With different core structures like benzene or pyridine.
Benzofuran derivatives: Substituted with various functional groups like methoxy or hydroxyl groups.
N-(3,4-dimethylphenyl) derivatives: With alternative functionalizations like nitro or methyl groups.
This gives a comprehensive overview of 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide. Anything else you’d like to explore about it?
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-7-8-13(9-12(11)2)21-19(24)18-17(22-16(23)10-20)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMQDVXNGSWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)




![1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone](/img/structure/B2913277.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)
![Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B2913279.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2913289.png)
